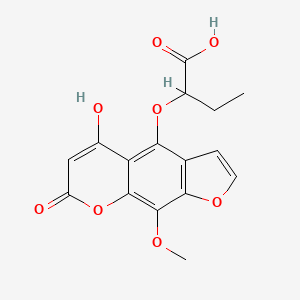
4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride is a synthetic organic compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the imidazolium ring and the long alkyl chain contributes to its amphiphilic nature, making it useful in a wide range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride typically involves the reaction of 1,3-bis(2-hydroxyethyl)imidazolium with a long-chain alkyl halide, such as pentadecyl chloride. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the process. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, may be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazolium ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The chloride ion can be substituted with other anions, such as bromide or nitrate, through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Ion exchange reactions can be carried out using silver nitrate (AgNO3) or sodium bromide (NaBr) in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of new imidazolium salts with different anions.
Applications De Recherche Scientifique
4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent or catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to solubilize hydrophobic drugs.
Industry: Utilized in the formulation of surfactants, lubricants, and anti-static agents.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride is largely dependent on its amphiphilic nature. The imidazolium ring interacts with polar molecules, while the long alkyl chain interacts with non-polar molecules. This dual interaction capability allows it to stabilize emulsions, solubilize hydrophobic compounds, and facilitate the transport of molecules across biological membranes. The chloride ion can also participate in ion exchange processes, further enhancing its versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride
- 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-heptadecyl-1H-imidazolium chloride
- 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-heneicosyl-1H-imidazolium chloride
Uniqueness
Compared to its similar compounds, 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride offers a balanced combination of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring both solubility and stability. Its specific alkyl chain length provides an optimal balance between fluidity and viscosity, enhancing its performance in various industrial and research applications.
Propriétés
Numéro CAS |
93783-20-1 |
|---|---|
Formule moléculaire |
C22H45ClN2O2 |
Poids moléculaire |
405.1 g/mol |
Nom IUPAC |
2-[3-(2-hydroxyethyl)-2-pentadecyl-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C22H45N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-23(18-20-25)16-17-24(22)19-21-26;/h25-26H,2-21H2,1H3;1H/q+1;/p-1 |
Clé InChI |
NZCJLFZDLDDAMZ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)













